5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrimidine core, substituted with benzyloxy and methoxy groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents used.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol
- 6-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol
- 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol
- 5-(benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol
Uniqueness
What sets 5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione apart from similar compounds is its specific substitution pattern on the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H20N2O5/c1-22-19(24)16(20(25)23(2)21(22)26)11-15-9-10-17(18(12-15)27-3)28-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
MSYWGTRHXKDIDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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